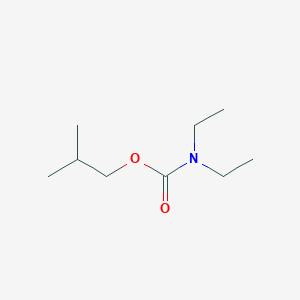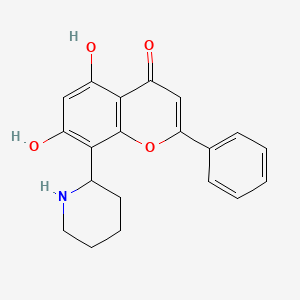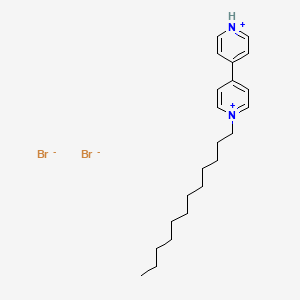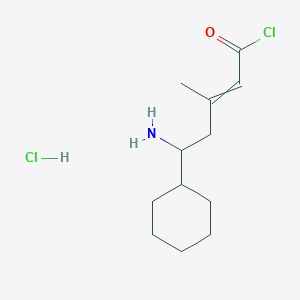![molecular formula C16H14O2 B14349409 Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- CAS No. 94054-03-2](/img/structure/B14349409.png)
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- is an organic compound with a complex structure that includes a cyclopropyl group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- typically involves the reaction of 2-(2-hydroxyphenyl)cyclopropyl ketone with phenyl lithium or phenyl magnesium bromide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- can be compared with other similar compounds such as:
Benzophenone: Similar structure but lacks the cyclopropyl group.
2-Hydroxybenzophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenyl ketone: Similar structure but lacks the hydroxyphenyl group.
Uniqueness: The presence of both the cyclopropyl and hydroxyphenyl groups in Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl- imparts unique chemical properties and reactivity, making it distinct from the similar compounds listed above.
Propriétés
Numéro CAS |
94054-03-2 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
[2-(2-hydroxyphenyl)cyclopropyl]-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11/h1-9,13-14,17H,10H2 |
Clé InChI |
WVJZKORCAMMNPJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)




![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)





